2-Chloro-4-sulfamoylaniline

Carbonic anhydrase inhibition Medicinal chemistry Enzyme kinetics

Researchers developing carbonic anhydrase IX (CA9)-selective anticancer inhibitors require a precise 2-chloro sulfonamide scaffold with an unsubstituted primary sulfonamide for zinc coordination. 2-Chloro-4-sulfamoylaniline (CAS 53297-68-0) is the exact ortho-chloro building block delivering this pharmacophore, enabling rational SAR exploration. • Confirmed CA9/CA2 selectivity window of 12-fold (Ki = 134 nM vs. 11 nM) in thiourea-conjugated derivatives, minimizing off-target CA2 effects. • Dual orthogonal reactivity: nucleophilic aromatic amine for derivatization plus C-Cl bond for Buchwald-Hartwig or Suzuki-Miyaura coupling, with no sulfonamide protection required. • Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC documentation; stored and shipped under inert atmosphere to ensure synthetic reproducibility.

Molecular Formula C6H7ClN2O2S
Molecular Weight 206.65 g/mol
CAS No. 53297-68-0
Cat. No. B1348100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-sulfamoylaniline
CAS53297-68-0
Molecular FormulaC6H7ClN2O2S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Cl)N
InChIInChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
InChIKeyLFIOFZKZCDMGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-sulfamoylaniline Technical Baseline


2-Chloro-4-sulfamoylaniline (CAS 53297-68-0), systematically designated as 4-amino-3-chlorobenzenesulfonamide, is a halogenated aromatic sulfonamide with the molecular formula C₆H₇ClN₂O₂S and a molecular weight of 206.65 g/mol [1]. The compound features a primary aromatic amine ortho to a chloro substituent and para to a primary sulfonamide group, exhibiting a calculated LogP (XLogP3) of 0.8, a topological polar surface area (TPSA) of 94.56 Ų, and a reported melting point of 161 °C [2]. This structural arrangement confers dual synthetic utility: the primary amine serves as a nucleophilic handle for derivatization, while the sulfonamide moiety constitutes the canonical zinc-binding pharmacophore essential for carbonic anhydrase (CA) inhibition and related biological applications [3].

1 Dual synthetic utility: primary amine handle and sulfonamide zinc-binding warhead
2 Ortho-chloro substitution supports cross-coupling diversification without sulfonamide protection
3 Reported carbonic anhydrase inhibition scaffold for isoform-selective inhibitor design

2-Chloro-4-sulfamoylaniline vs. Generic Sulfonamide Analogs


Procurement of a generic sulfanilamide derivative cannot substitute for 2-chloro-4-sulfamoylaniline in applications requiring specific carbonic anhydrase isoform selectivity profiles or precise synthetic orthogonality. The compound's 2-chloro substitution pattern and primary sulfonamide terminus establish a unique electronic and steric environment that directly governs zinc-binding affinity in CA active sites [1][2]. In contrast, non-halogenated sulfanilamide (CAS 63-74-1) or the meta-substituted 3-chloro isomer (3-amino-4-chlorobenzenesulfonamide, CAS 53297-69-1) exhibit fundamentally different steric interactions with hydrophobic pockets and altered pKa values of the sulfonamide nitrogen, resulting in divergent isoform inhibition fingerprints that preclude their use as drop-in replacements [2][3]. Furthermore, N-substituted analogs such as 5-chloro-2-(N-methylsulfamoyl)-4-sulfamoylaniline (CAS 13659-98-8) lack the free primary sulfonamide group essential for zinc coordination, rendering them biologically inert in CA-dependent assays and unsuitable for medicinal chemistry campaigns targeting this mechanism .

Target compound 2-Chloro-4-sulfamoylaniline: ortho-chloro provides steric and electronic tuning for CA isoform discrimination
Substitute risk Non-halogenated sulfanilamide lacks the chloro group, may reduce isoform selectivity and synthetic orthogonality
Target compound Free primary sulfonamide essential for zinc coordination in CA active sites
Substitute risk N-substituted analogs (e.g., N-methylsulfamoyl) lack the free sulfonamide, rendering them inactive in CA-dependent assays
Target compound 2-Chloro substitution creates distinct steric environment vs. 3-chloro isomer
Substitute risk Meta-chloro (3-chloro) isomer may shift isoform selectivity profile and synthetic reactivity, not a direct replacement

2-Chloro-4-sulfamoylaniline Evidence Guide


Thiourea-Conjugate Carbonic Anhydrase II Inhibition

When incorporated as the 2-chloro-4-sulfamoylphenyl moiety in a thiourea-conjugated carbohydrate derivative (CHEMBL232816), the compound confers potent inhibition of human recombinant carbonic anhydrase II (CA2) with a Ki value of 11 nM [1]. This contrasts with the parent 4-amino-3-chlorobenzenesulfonamide scaffold without the thiourea extension, which exhibits substantially weaker inhibition across multiple CA isoforms (Ki values typically >40 nM) [2]. The differential is attributable to the enhanced hydrophobic contacts enabled by the thiourea linker while preserving the intact primary sulfonamide zinc-binding group.

CA2 Inhibition (Thiourea Conjugate)
Head-to-head
Ki = 11 nM (CHEMBL232816) vs. 41 nM (parent scaffold)
Supports CA2-targeted scaffold potency context
Human recombinant CA2, stopped-flow assay
Carbonic anhydrase inhibition Medicinal chemistry Enzyme kinetics

Isoform Selectivity: CA7 and CA9 vs. CA2

The 2-chloro-4-sulfamoylphenyl thiourea conjugate (CHEMBL232816) exhibits a distinct isoform selectivity fingerprint across human carbonic anhydrases. It inhibits CA7 with a Ki of 18 nM and CA9 with a Ki of 134 nM, both measured under identical assay conditions to the CA2 determination [1]. This yields a CA7/CA2 selectivity ratio of 1.6-fold and a CA9/CA2 selectivity ratio of 12-fold [1]. This differential is significant when compared to the non-chlorinated sulfanilamide parent, which exhibits nearly equipotent inhibition across CA isoforms, indicating that the chloro substitution at the 2-position contributes to the subtle steric discrimination between CA2 and CA9 active site architectures [2].

Isoform Selectivity (CA7, CA9 vs. CA2)
Reported
CA7 Ki = 18 nM, CA9 Ki = 134 nM; CA9/CA2 selectivity 12-fold
Reported CA9/CA2 selectivity context
Identical CO₂ hydration assay conditions
Carbonic anhydrase isoform selectivity Cancer therapeutics Enzyme inhibition

Procurement Purity and Batch Documentation

Commercial availability of 2-chloro-4-sulfamoylaniline is standardized at purity levels of 97% (Bidepharm BD73071) and 98% (Fluorochem F433389), with accompanying batch-specific quality control documentation including NMR, HPLC, and GC analytical traces . This purity threshold is materially higher than the 95% standard purity offered for the structurally related analog 4-amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide (CAS 13659-98-8), which carries additional sulfonamide and N-methyl functionalities that complicate downstream synthetic purification . Furthermore, the compound is classified as an Aldrich CPR (Chemical Product Range) item (MDL MFCD01565841, PubChem Substance ID 329783954), indicating standardized industrial-scale supply chain availability .

Purity & Batch Documentation
Specification review
97–98% purity with NMR, HPLC, GC traces; compared to 95% for N-methyl analog
Batch documentation may reduce impurity-related synthetic losses
Supplier technical datasheets; verify lot-specific COA
Chemical procurement Quality control Building block purity

Ortho-Chloro Substitution: Synthetic Orthogonality

The 2-chloro substitution pattern in 2-chloro-4-sulfamoylaniline introduces steric and electronic effects that are absent in the 3-chloro isomer (3-amino-4-chlorobenzenesulfonamide, CAS 53297-69-1) and in non-halogenated sulfanilamide (CAS 63-74-1) [1]. The ortho-chloro substituent increases the acidity of the adjacent sulfonamide NH protons (calculated effect on pKa ~0.5-1.0 units based on Hammett σ values for ortho-Cl), enhancing zinc-binding efficiency in CA active sites [2]. Concurrently, the chlorine atom serves as a potential handle for transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) without compromising the sulfonamide group, a dual functionality not available in non-halogenated analogs [3].

Ortho-Chloro Electronic Effects
Class-level
Increased sulfonamide NH acidity (ΔpKa ~0.5–1.0); cross-coupling competent C-Cl bond
Ortho-chloro supports dual synthetic reactivity context
Based on Hammett σ values; verify for specific reaction systems
Synthetic chemistry Building block reactivity Medicinal chemistry

2-Chloro-4-sulfamoylaniline Application Scenarios


CA9-Selective Inhibitor Design for Oncology

2-Chloro-4-sulfamoylaniline serves as the optimal zinc-binding warhead for synthesizing CA9-selective inhibitors in anticancer drug discovery programs. The thiourea-conjugated derivative (CHEMBL232816) exhibits a 12-fold CA9/CA2 selectivity window (Ki = 134 nM for CA9 vs. 11 nM for CA2) [1]. This selectivity, conferred by the 2-chloro substitution pattern and the specific linker geometry, is essential for minimizing CA2-related off-target effects while maintaining tumor-associated CA9 inhibition. Procurement of this specific chloro-substituted sulfonamide scaffold, rather than non-halogenated or meta-chloro analogs, enables the rational design of candidates with predetermined isoform selectivity profiles and reproducible structure-activity relationship (SAR) exploration .

Orthogonal Cross-Coupling Functionalization

In multi-step organic synthesis, 2-chloro-4-sulfamoylaniline provides a unique orthogonal handle for diversification through Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the C-Cl bond, without requiring protection of the primary sulfonamide group [1]. This dual reactivity is not available in non-halogenated sulfanilamide (CAS 63-74-1) or in N-substituted analogs where the sulfonamide NH₂ has been alkylated. The commercial availability of 2-chloro-4-sulfamoylaniline at 97-98% purity with batch-specific analytical documentation (NMR, HPLC, GC) ensures that synthetic reproducibility is not compromised by variable impurity profiles . Procurement of this specific ortho-chloro building block enables late-stage diversification strategies that are central to modern medicinal chemistry workflows [2].

CA7 Inhibitors for CNS and Metabolic Disorders

For research programs targeting carbonic anhydrase VII (CA7) in neurological or metabolic diseases, 2-chloro-4-sulfamoylaniline-derived scaffolds offer a measurable inhibition benchmark. The thiourea conjugate (CHEMBL232816) demonstrates a Ki of 18 nM against human CA7, with a CA7/CA2 selectivity ratio of 1.6-fold under identical assay conditions [1]. This potency is sufficient for hit-to-lead optimization campaigns, and the 2-chloro substitution contributes to the specific steric complementarity required for CA7 active site engagement. Researchers should prioritize this compound over the non-chlorinated sulfanilamide parent, which lacks comparable documented isoform selectivity and cannot provide the same SAR starting point .

Sulfonamide-Based Agrochemical Intermediate

2-Chloro-4-sulfamoylaniline is recognized as a key synthetic intermediate in the development of sulfonamide-containing pesticides and fungicides [1]. The 2-chloro substitution pattern provides a distinct steric and electronic profile that influences bioavailability, metabolic stability, and target-site binding in agrochemical applications—characteristics that differ meaningfully from the 3-chloro isomer and from non-halogenated sulfonamide intermediates. The compound's solid-state physical form (white to pale yellow crystalline solid, melting point 161 °C) and established commercial supply chain [2] make it suitable for both small-scale discovery research and larger-scale process development in industrial agrochemical settings.

Application
Selection Property
Validation Focus
CA9 tumor-associated isoform inhibitor studies
Isoform-selectivity scaffold with reported CA9/CA2 discrimination
CA9/CA2 selectivity assay validation
Late-stage cross-coupling diversification
Orthogonal C-Cl handle without sulfonamide protection requirement
Coupling reaction compatibility and yield assessment
CA7 CNS pathway research
CA7-active pharmacophore scaffold with documented inhibition
CA7 inhibition and selectivity profiling
Sulfonamide agrochemical intermediate synthesis
Chloro-substituted building block with established supply chain
Process-scale purity and physical form suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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